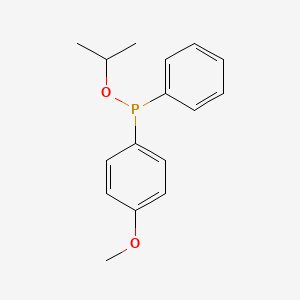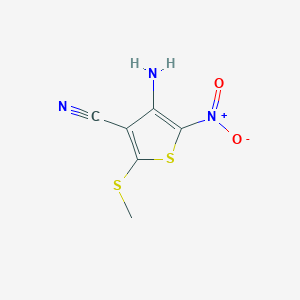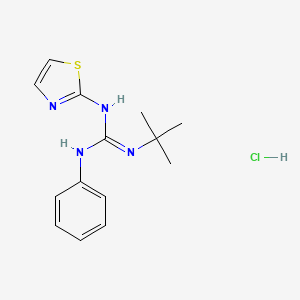
Guanidine, N-(1,1-dimethylethyl)-N'-phenyl-N''-2-thiazolyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a guanidine group, a phenyl group, and a thiazolyl group, making it a versatile molecule in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride typically involves the reaction of guanidine derivatives with appropriate phenyl and thiazolyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often cooled to low temperatures using a dry ice/isopropyl alcohol bath to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, triethylamine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
科学研究应用
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The phenyl and thiazolyl groups may contribute to the compound’s binding affinity and specificity for certain targets, enhancing its overall biological activity.
相似化合物的比较
Similar Compounds
- Guanidine, N-(1,1-dimethylethyl)-N’,N’'-diphenyl-
- Guanidine, N’‘-(1,1-dimethylethyl)-N,N,N’,N’-tetramethyl-
Uniqueness
Compared to similar compounds, Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
属性
CAS 编号 |
72041-71-5 |
|---|---|
分子式 |
C14H19ClN4S |
分子量 |
310.8 g/mol |
IUPAC 名称 |
2-tert-butyl-1-phenyl-3-(1,3-thiazol-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H18N4S.ClH/c1-14(2,3)18-12(17-13-15-9-10-19-13)16-11-7-5-4-6-8-11;/h4-10H,1-3H3,(H2,15,16,17,18);1H |
InChI 键 |
QZRLSBVYRGURFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC1=CC=CC=C1)NC2=NC=CS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



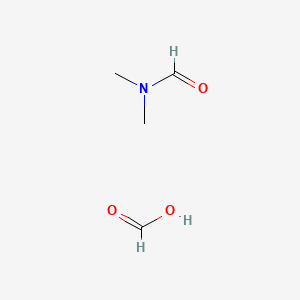
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
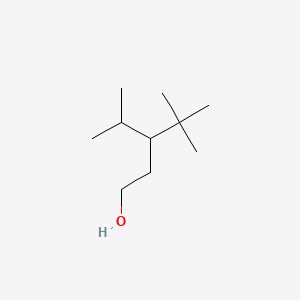

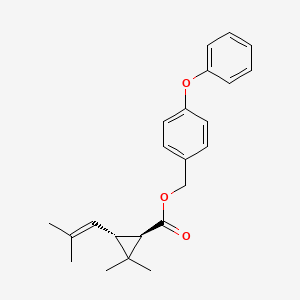
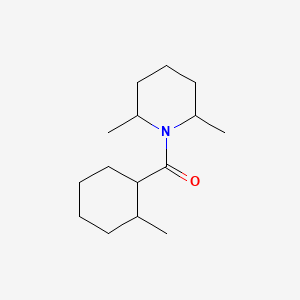
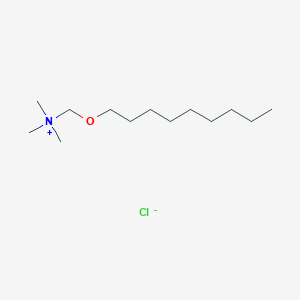
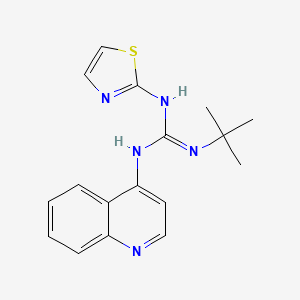
phosphanium bromide](/img/structure/B14458486.png)
